Methyl 4-methoxy-1-naphthoate
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Overview
Description
Methyl 4-methoxy-1-naphthoate: is an organic compound characterized by a planar naphthalene ring system with a methoxy group (-OCH3) at the 4-position and a methyl ester group (-COOCH3) at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that naphthoate-based compounds can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
It is known that naphthoate-based compounds can interact with their targets in various ways, such as binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It is known that naphthoate-based compounds can affect various biochemical pathways, depending on their specific structure and functional groups . For example, some naphthoate-based compounds have been found to be involved in the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that naphthoate-based compounds can have various effects at the molecular and cellular level, depending on their specific structure and functional groups .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-1-naphthoate can be synthesized through the esterification of 4-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthols.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Methyl 4-methoxy-1-naphthoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar in structure but with the methoxy group at the 2-position.
Methyl 1-methoxy-2-naphthoate: Another isomer with the methoxy group at the 1-position and the ester group at the 2-position.
4-Methoxy-1-naphthol: Lacks the ester group, making it more reactive in certain chemical reactions.
Uniqueness: Methyl 4-methoxy-1-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both the methoxy and ester groups at specific positions on the naphthalene ring system provides distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
methyl 4-methoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMSRWVZFWKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679842 |
Source
|
Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-64-0 |
Source
|
Record name | Methyl 4-methoxy-1-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13041-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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